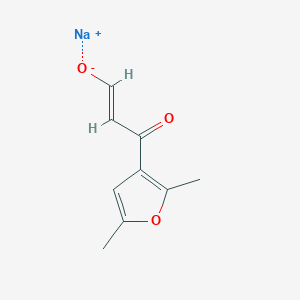

Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate

Description

Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate is a sodium enolate featuring a 2,5-dimethylfuran substituent at the 3-position of a β-keto-enolate system. Its structure combines the electron-rich 2,5-dimethylfuran ring with the resonance-stabilized enolate moiety, making it reactive toward electrophilic and cyclization reactions. The sodium counterion enhances solubility in polar solvents, facilitating its use in synthetic organic chemistry, particularly in heterocyclic compound synthesis .

Properties

Molecular Formula |

C9H9NaO3 |

|---|---|

Molecular Weight |

188.16 g/mol |

IUPAC Name |

sodium;(E)-3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C9H10O3.Na/c1-6-5-8(7(2)12-6)9(11)3-4-10;/h3-5,10H,1-2H3;/q;+1/p-1/b4-3+; |

InChI Key |

JNNVZFVMPUGMFI-BJILWQEISA-M |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(=O)/C=C/[O-].[Na+] |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)C=C[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2,3-Diacetylsuccinate or Related Precursors

Conversion to 2,5-Dimethylfuran-3-yl-Containing Precursors

Functionalization of the Furan Ring

The furan ring can be selectively functionalized at the 3-position through electrophilic substitution or via oxidation reactions to introduce the necessary carbonyl groups, leading to intermediates like 3-oxopropenyl derivatives.

Formation of the Enolate Intermediate

The key step for generating the sodium salt involves deprotonation at the α-position relative to the carbonyl, forming an enolate ion:

Furan derivative + Base (e.g., NaH or NaOH) → Enolate intermediate

This enolate is the precursor to the sodium salt.

Formation of Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate

Deprotonation and Salt Formation

The enolate is treated with a suitable base, such as sodium hydroxide or sodium hydride, to form the sodium salt:

Enolate + NaOH → this compound

This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

Purification

The resulting sodium salt can be purified via recrystallization from suitable solvents or by filtration if precipitated directly.

Summary of the Overall Preparation Method

| Step | Description | Reagents & Conditions | Reference/Notes |

|---|---|---|---|

| 1 | Synthesis of diester precursor | Acetylation of succinate derivatives | Literature-based |

| 2 | Cyclization to form furan ring | Acid-catalyzed Paal-Knorr reaction | Patent CN101486696B |

| 3 | Esterification/hydrolysis | Esterification with ethanol, hydrolysis with base | Standard organic synthesis |

| 4 | Functionalization of furan | Electrophilic substitution, oxidation | Organic chemistry protocols |

| 5 | Enolate formation | Deprotonation with NaH or NaOH | Typical enolate chemistry |

| 6 | Salt formation | Reaction with sodium hydroxide | Final step for sodium salt |

Notes and Research Findings

- The synthesis avoids toxic reagents such as polyphosphoric acid, favoring milder conditions with acids like HCl for cyclization, as per patent CN101486696B, which emphasizes industrial scalability and safety.

- Microwave-assisted reactions can significantly reduce reaction times and improve yields, as demonstrated in related furan synthesis protocols.

- The purity of the final sodium salt can be enhanced through recrystallization or chromatography, ensuring suitability for further chemical transformations.

Data Table: Summary of Key Reaction Conditions

| Reaction Step | Reagents | Typical Conditions | Yield/Remarks |

|---|---|---|---|

| Cyclization | HCl (≥0.1N) | Reflux, 1-2 hours | High selectivity for furan ring |

| Esterification | Ethanol, sulfuric acid | Reflux | Good yield of esters |

| Hydrolysis | NaOH | Reflux | Conversion to acid |

| Enolate formation | NaH or NaOH | Ambient or mild heating | Efficient enolate generation |

| Salt formation | NaOH | Room temperature | Precipitation or filtration |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The enolate’s oxygen atom acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons in aldehydes, ketones, or esters. This reaction forms β-diketones or β-ketoesters through conjugate addition.

Mechanistic Features :

-

Enolate Formation : Deprotonation of the α-hydrogen generates a resonance-stabilized enolate ion.

-

Electrophilic Attack : The nucleophilic oxygen attacks the electrophilic carbonyl carbon, followed by proton transfer to yield the β-diketone product.

Example :

Reaction with benzaldehyde produces 3-(2,5-dimethylfuran-3-yl)-3-oxo-1-phenylpropane-1,2-dione under basic conditions.

Alkylation Reactions

The enolate reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form alkylated derivatives at the α-position. Soft electrophiles like allylic or benzylic halides are preferred to avoid competing elimination.

Key Considerations :

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance enolate solubility and reactivity.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Product Stability :

Alkylated products retain the furan ring’s aromaticity, enabling further functionalization in multi-step syntheses.

Condensation Reactions

The compound participates in Claisen or aldol-like condensations with carbonyl compounds, forming extended conjugated systems. Acid catalysis is often required to facilitate dehydration.

Example Reaction :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Acetophenone | HCl, reflux, 6h | (E)-3-(2,5-Dimethylfuran-3-yl)-5-phenylpenta-2,4-dien-1-one | 72% |

Oxidation and Stability

While not directly studied for this compound, related furans (e.g., 2,5-dimethylfuran) undergo ozonolysis to yield carbonyl products like formaldehyde and methyl glyoxal . The sodium enolate’s electron-rich furan ring may exhibit similar oxidative lability under harsh conditions.

Critical Factors :

-

pH Sensitivity : The enolate is stable in basic media but protonates in acidic conditions, reverting to the keto form.

-

Thermal Stability : Decomposition occurs above 150°C, releasing CO and furan derivatives.

Scientific Research Applications

Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The enolate moiety can act as a nucleophile, participating in various biochemical reactions. In medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

Structural Features

The sodium enolate’s reactivity and stability are influenced by its substituents and hydrogen-bonding patterns. Below is a comparison with structurally related compounds:

Key Observations :

- Electron-donating methyl groups (in 2,5-dimethylfuran) enhance the electron density of the enolate, favoring nucleophilic reactivity. In contrast, bromine in 5-bromobenzofuran derivatives directs reactivity toward electrophilic substitution .

- Hydrogen bonding in non-sodium analogues (e.g., pyrazole-carbazate derivatives) creates stable crystalline networks, whereas sodium enolates rely more on ionic interactions for stability .

Key Observations :

- The 5-bromo substituent in benzofuran-based enolates enhances electrophilic reactivity, enabling efficient cyclization to pyridines . Methyl groups in the dimethylfuran analogue may reduce such reactivity due to steric and electronic effects.

- Sodium enolates consistently act as nucleophiles in S-alkylation and cyclization reactions, but substituent choice dictates regioselectivity and reaction rates .

Stability and Crystallographic Behavior

Crystal structures of related compounds reveal stabilization via hydrogen bonding and π-interactions:

Implications :

- Non-sodium derivatives (e.g., pyrazole-carbazates) are more suited for crystal engineering applications due to predictable hydrogen-bonding motifs.

- Sodium enolates prioritize solubility and reactivity over crystalline order, making them preferable in solution-phase synthesis .

Biological Activity

Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and antimicrobial research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₆H₇NaO₂

- Molecular Weight : 188.16 g/mol

- CAS Number : 1221728-82-0

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.

Research Findings

-

In vitro Studies :

- The compound exhibited significant radical scavenging activity in DPPH assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.

- In cellular models, it demonstrated protective effects against oxidative damage induced by hydrogen peroxide.

-

Mechanism of Action :

- The antioxidant activity is attributed to the presence of the furan ring, which can stabilize free radicals through electron donation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Case Studies

- Bacterial Inhibition :

- Studies indicated that the compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain.

- Molecular docking studies suggested that this compound targets bacterial cell division proteins, enhancing its potential as an antibacterial agent.

Data Summary

Q & A

Q. What are the established synthetic protocols for Sodium 3-(2,5-dimethylfuran-3-yl)-3-oxoprop-1-en-1-olate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with ethyl formate in the presence of sodium methoxide (NaOMe) as a base . Key parameters for optimization include:

- Reagent stoichiometry : Excess ethyl formate (1.5–2.0 equiv) improves enolate formation.

- Temperature : Reactions are conducted at reflux (60–80°C) for 6–12 hours.

- Purification : Crude product is recrystallized from ethanol or methanol.

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural validation requires:

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., 21.07° between pyrazole and furan rings ).

- 1H/13C NMR : Key signals include the enolate proton (δ 8.2–8.5 ppm, singlet) and furan methyl groups (δ 2.1–2.3 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion [M+Na]+ and fragmentation patterns.

- Elemental analysis : Validates purity (>98%) via C, H, N percentages .

Advanced Tip: Use SHELXL for refinement of crystallographic data to resolve disorder in the enolate moiety .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation risks: H315, H319 ).

- Engineering controls : Use fume hoods to prevent inhalation (H335 ).

- Waste disposal : Neutralize with dilute acetic acid before aqueous disposal.

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed, and what functional insights do they provide?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., R22(8) motifs in dimers ) using Etter’s formalism to identify supramolecular synthons .

- Software tools : Mercury (CCDC) visualizes interactions; SHELXL refines H-bond parameters (d, θ) .

- Functional insights : Stabilization via bifurcated N–H···O and C–H···π interactions enhances thermal stability .

Q. How do reaction pathways differ when the sodium enolate reacts with aliphatic vs. aromatic amines, and how can selectivity be controlled?

Methodological Answer:

- Aliphatic amines : Undergo nucleophilic addition at the β-carbon of the enolate, forming pyrazolo[1,5-a]pyrimidines (e.g., 5a–d in ).

- Aromatic amines : Prefer cyclocondensation via elimination, yielding fused triazines or thiadiazoles .

- Selectivity control :

- pH : Use acetic acid/piperidine buffer for aliphatic amines; neutral conditions favor aromatics.

- Temperature : Higher temps (100–120°C) drive cyclization .

Case Study : Grinding the enolate with 5-amino-3-methylpyrazole (3a) in acetic acid yields 2-methyl-7-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine (5a) with 85% yield .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

- Troubleshooting steps :

Example : A δ 8.5 ppm singlet may broaden due to enolate equilibration; low-temperature NMR (−20°C) stabilizes the dominant tautomer .

Q. What computational strategies predict reactivity trends in derivatization reactions involving this enolate?

Methodological Answer:

- Frontier molecular orbital (FMO) analysis : Calculate HOMO (enolate oxygen) and LUMO (α,β-unsaturated ketone) to identify nucleophilic/electrophilic sites.

- Molecular docking : Screen amine nucleophiles for binding affinity to the enolate’s reactive center.

- MD simulations : Model solvent effects (e.g., DMF vs. MeOH) on transition-state geometries.

Validation : Compare computed activation energies with experimental yields (e.g., higher reactivity of 3-amino-4-cyanopyrazole vs. 3-amino-5-phenylpyrazole ).

Q. How can crystallographic twinning or disorder in the enolate structure be addressed during refinement?

Methodological Answer:

- Data collection : Use high-resolution (<0.8 Å) synchrotron data to resolve overlapping electron density.

- SHELXT : Apply twin refinement (TWIN/BASF commands) for twinned crystals .

- Disorder modeling : Split occupancy for flexible groups (e.g., methyl rotamers) and apply restraints (SIMU/DELU) .

Case Study : For the furan-methyl disorder in , partial occupancy (50:50) and isotropic displacement parameters (Ueq) yield R1 < 5%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.